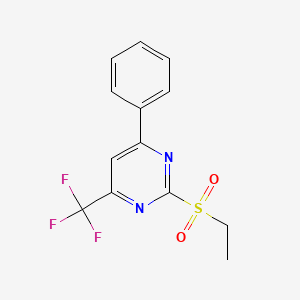

2-(Ethylsulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Agrochemical Applications

Trifluoromethyl pyrimidine derivatives, such as 2-(Ethylsulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine, are widely used in the agrochemical industry . They are primarily used for the protection of crops from pests . Over 20 new trifluoromethyl pyrimidine-containing agrochemicals have been introduced to the market .

Pharmaceutical Applications

Trifluoromethyl pyrimidine derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethyl pyrimidine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

In the veterinary industry, two products containing the trifluoromethyl pyrimidine moiety have been granted market approval .

Antifungal Applications

Some trifluoromethyl pyrimidine derivatives have shown good in vitro antifungal activities against various fungi at 50 μg/ml .

Insecticidal Applications

These compounds have shown moderate insecticidal activities against Mythimna separata and Spodoptera frugiperda at 500 μg/ml .

Anticancer Applications

Trifluoromethyl pyrimidine derivatives have shown certain anticancer activities against PC3, K562, Hela, and A549 at 5 μg/ml .

Synthesis of Novel Compounds

Trifluoromethyl pyrimidine derivatives are used in the synthesis of novel compounds with potential antitumor activities .

Development of New Pesticides

Due to their unique biological structure, nitrogen-containing heterocyclic compounds like trifluoromethyl pyrimidines have become a research hotspot in the creation of new pesticides .

Mechanism of Action

- Antiviral Action : Trifluridine primarily targets herpes simplex virus (HSV) types 1 and 2. It inhibits viral DNA synthesis by incorporating into the viral DNA during replication, leading to chain termination and preventing further viral replication .

- Anticancer Action : In the context of cancer therapy, trifluridine acts as a thymidine-based nucleoside metabolic inhibitor. It gets incorporated into cancer cell DNA during replication, disrupting DNA function and inhibiting cell proliferation .

- Antiviral Mode : Trifluridine is phosphorylated intracellularly to its active form, trifluridine triphosphate. This metabolite competes with thymidine triphosphate (TTP) for incorporation into viral DNA. Once incorporated, it lacks a 3’-OH group, preventing further DNA elongation .

- Anticancer Mode : Trifluridine, when incorporated into cancer cell DNA, interferes with DNA replication. It disrupts base pairing and inhibits DNA polymerase, leading to cell cycle arrest and apoptosis .

- Antiviral Pathway : Trifluridine inhibits viral DNA synthesis by disrupting the elongation process during replication. This affects viral gene expression and ultimately reduces viral load .

- Anticancer Pathway : Trifluridine’s incorporation into cancer cell DNA leads to replication errors, DNA damage, and cell death. It impacts tumor growth and metastasis .

- Anticancer Effects : Inhibition of cancer cell proliferation, impacting tumor growth and metastasis .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

properties

IUPAC Name |

2-ethylsulfonyl-4-phenyl-6-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O2S/c1-2-21(19,20)12-17-10(9-6-4-3-5-7-9)8-11(18-12)13(14,15)16/h3-8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVPOGYCXMJHRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethylsulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-ol](/img/structure/B2803066.png)

![6-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-2-one](/img/structure/B2803067.png)

![N-[2-(2,3-dihydro-1H-indole-1-sulfonyl)ethyl]prop-2-enamide](/img/structure/B2803068.png)

![(Z)-8-(tert-butyl)-1-(3-chlorophenyl)-4-((2,6-dimethylphenyl)imino)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B2803071.png)

![N-(4-methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![ethyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate](/img/structure/B2803074.png)

![N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-4-nitrobenzenecarboxamide](/img/structure/B2803075.png)

![2-Chloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2803076.png)

![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2803079.png)